molecular formula C8H6O4S B2534982 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid CAS No. 105356-56-7

2,4-Dioxo-4-(thiophen-3-yl)butanoic acid

Cat. No.: B2534982
CAS No.: 105356-56-7
M. Wt: 198.19
InChI Key: XGDKWSCYRNCHSE-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H6O4S It is characterized by the presence of a thiophene ring attached to a butanoic acid backbone with two keto groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid typically involves the reaction of thiophene derivatives with butanoic acid precursors under controlled conditions. One common method involves the use of thiophene-3-carboxaldehyde, which undergoes a series of reactions including aldol condensation and subsequent oxidation to yield the desired product. The reaction conditions often include the use of strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,4-Dioxo-4-(thiophen-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Thienyl)butanoic acid: Similar structure but lacks the keto groups.

    Thiophene-2-carboxylic acid: Contains a thiophene ring but with a different substitution pattern.

    2,4-Dioxo-4-(phenyl)butanoic acid: Similar backbone but with a phenyl ring instead of a thiophene ring.

Uniqueness

2,4-Dioxo-4-(thiophen-3-yl)butanoic acid is unique due to the presence of both the thiophene ring and the keto groups, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dioxo-4-thiophen-3-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-6(3-7(10)8(11)12)5-1-2-13-4-5/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDKWSCYRNCHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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